2-Methylpropionic-2-D1 acid

Description

Contextualization of 2-Methylpropionic-2-D1 Acid as an Isotopically Labeled Probe

This compound is a specific example of an isotopically labeled compound that leverages the properties of deuterium (B1214612) to serve as a probe in scientific investigations.

Nomenclature and Specificity of Deuteration at the 2-Position (alpha-carbon) (CAS No. 19136-93-7)

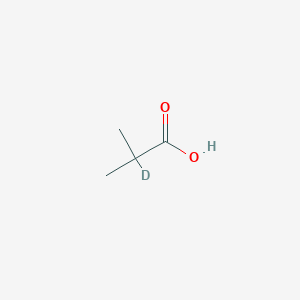

The nomenclature "this compound" precisely describes the molecule's structure. "2-Methylpropionic acid" indicates the carbon skeleton, and "-2-D1" specifies that one deuterium atom has replaced a hydrogen atom at the second carbon, also known as the alpha-carbon. cymitquimica.com The Chemical Abstracts Service (CAS) has assigned the number 19136-93-7 to this specific deuterated compound. cymitquimica.comchemsrc.comsigmaaldrich.com This specific labeling at the alpha-carbon is crucial for certain mechanistic studies where the reactivity at this position is of interest.

Relationship to the Unlabeled 2-Methylpropanoic Acid (Isobutyric Acid, CAS No. 79-31-2)

This compound is the deuterated analogue of 2-methylpropanoic acid, which is more commonly known as isobutyric acid. scbt.commerckmillipore.com Isobutyric acid is a short-chain fatty acid with the CAS number 79-31-2. scbt.comthegoodscentscompany.comeuropa.eu It is a colorless liquid with a characteristic odor and is found in various natural sources. foodb.ca Chemically, this compound behaves almost identically to isobutyric acid, allowing it to participate in the same biological and chemical pathways. wikipedia.org However, the presence of the deuterium atom provides a "tag" for researchers to follow its journey.

Overview of Primary Research Domains Utilizing this compound and Related Deuterated Carboxylic Acids

Deuterated carboxylic acids, including this compound, are utilized in a wide range of research areas. In metabolic research, they are used to trace the pathways of fatty acid metabolism and to understand metabolic disorders. creative-proteomics.com The development of methods for the selective deuteration of carboxylic acids has expanded their application in medicinal chemistry and drug discovery. researchgate.netresearchgate.net For instance, deuterated compounds can exhibit altered metabolic stability, which can be advantageous for drug development. researchgate.netresearchgate.net Furthermore, these labeled compounds are instrumental in mechanistic studies of enzymatic reactions and in elucidating reaction pathways in organic synthesis. nih.govarkat-usa.org The ability to selectively introduce deuterium at specific positions, such as the alpha-carbon in this compound, allows for detailed investigations into reaction mechanisms. researchgate.net

This compound: A Tool in Academic Research

Cambridge, MA - this compound, an isotopically labeled form of isobutyric acid, serves as a specialized tool in various fields of scientific inquiry. This compound is structurally identical to 2-methylpropanoic acid, with the critical exception of a single deuterium atom replacing a hydrogen atom at the second carbon position (the alpha-carbon). This seemingly minor substitution has significant implications for its utility in research, particularly in mechanistic organic chemistry, the elucidation of biochemical pathways, and advanced analytical chemistry.

The presence of the deuterium, a stable, non-radioactive isotope of hydrogen, imparts a greater mass to the molecule without altering its fundamental chemical properties. jove.com This mass difference is the key to its application, allowing researchers to trace, differentiate, and quantify molecules with high precision.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇DO₂ |

| Molecular Weight | 89.111 g/mol ntu.edu.sg |

| Boiling Point | 155.2 ± 8.0 °C at 760 mmHg ntu.edu.sg |

| Flash Point | 55.6 ± 0.0 °C ntu.edu.sg |

| Density | 1.0 ± 0.1 g/cm³ ntu.edu.sg |

| Acidity (pKa) | ~4.86 (for non-deuterated form) researchgate.net |

1 Mechanistic Organic Chemistry

In the field of mechanistic organic chemistry, this compound is a valuable probe for investigating reaction mechanisms through the kinetic isotope effect (KIE). wikipedia.orgsymeres.com The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org Because deuterium is heavier than hydrogen, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. baranlab.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is broken during the rate-determining step of a reaction. wikipedia.orglibretexts.org

By using this compound, where the deuterium is at the alpha-carbon, chemists can determine if the C-H bond at this specific position is involved in the slowest step of a reaction.

Primary Kinetic Isotope Effect: If a significant decrease in the reaction rate is observed when using this compound compared to its non-deuterated counterpart, it indicates a primary KIE. This provides strong evidence that the C-H bond at the alpha-position is being cleaved in the rate-determining step. youtube.com

Secondary Kinetic Isotope Effect: Even if the C-D bond is not broken, a smaller change in the reaction rate, known as a secondary KIE, can sometimes be observed. wikipedia.org This can provide more subtle information about changes in the geometry or hybridization of the alpha-carbon during the transition state of the reaction.

The study of such isotope effects allows for the detailed mapping of reaction pathways and the characterization of transition states, which are fundamental aspects of understanding chemical reactions. ic.ac.uk

2 Biochemical Pathway Elucidation

The tracing of metabolic pathways is a cornerstone of biochemistry, and isotopically labeled compounds are essential for this purpose. generalmetabolics.com this compound can be used as a tracer to follow the metabolic fate of isobutyric acid in biological systems. mdpi.com Isobutyric acid is a short-chain fatty acid that can be generated from the microbial fermentation of amino acids like valine in the gut. nih.gov

When this compound is introduced into a biological system, such as a cell culture or a whole organism, its journey through various metabolic processes can be tracked using techniques like mass spectrometry. mdpi.com Researchers can identify the metabolites that incorporate the deuterium label, thereby revealing the downstream products of isobutyric acid metabolism.

Research findings from studies on the non-deuterated form, isobutyric acid, indicate its involvement in:

Glucose and Lipid Metabolism: Studies in primary adipocytes have shown that isobutyric acid can influence insulin-stimulated glucose uptake and inhibit lipolysis. nih.gov Using the deuterated form allows for precise tracking of how isobutyrate is utilized and converted in these processes.

Microbial Metabolism: The gut microbiome produces isobutyric acid, which can be absorbed and utilized by the host. nih.gov Labeled isobutyric acid can help quantify the contribution of gut microbial metabolism to the host's metabolic pool.

By tracking the deuterium label from this compound, scientists can gain a clearer understanding of the complex network of biochemical reactions that constitute metabolic pathways. generalmetabolics.commdpi.com

3 Advanced Analytical Chemistry

In advanced analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds like this compound are indispensable.

Internal Standards in Mass Spectrometry: One of the most common applications is its use as an internal standard for the quantification of isobutyric acid in complex biological samples like plasma, urine, or fecal extracts. nih.govnih.gov In quantitative MS-based metabolomics, a known amount of the stable isotope-labeled compound (e.g., this compound) is added to a sample. symeres.com Because the deuterated form is chemically identical to the natural, non-deuterated form, it behaves identically during sample extraction and analysis, but it can be distinguished by its higher mass. mdpi.com This allows for highly accurate and precise quantification of the endogenous analyte by correcting for any sample loss or variation during the analytical process. nih.gov

NMR Spectroscopy: In proton NMR (¹H NMR) spectroscopy, solvents are typically deuterated (e.g., chloroform-d (B32938), CDCl₃) to avoid large solvent signals that would obscure the signals from the analyte. researchgate.netsavemyexams.com While this compound itself is an analyte rather than a solvent, its use in mechanistic studies often involves detailed NMR analysis. The specific absence of a proton signal at the alpha-carbon and the potential influence of the deuterium on adjacent proton signals can provide valuable structural and mechanistic information. ntu.edu.sglibretexts.org The deuterium atom itself is not observed in a standard ¹H NMR spectrum.

The use of this compound as an internal standard significantly improves the reliability and reproducibility of quantitative measurements in metabolomics and other fields requiring precise concentration data. symeres.comnih.gov

Table of Mentioned Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | 2-methyl-2-propanoic-2-d1 acid, Isobutyric-2-D1 acid | C₄H₇DO₂ |

| Isobutyric acid | 2-Methylpropanoic acid, Isobutanoic acid researchgate.net | C₄H₈O₂ |

| Valine | C₅H₁₁NO₂ |

Structure

3D Structure

Properties

IUPAC Name |

2-deuterio-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Deuterium Incorporation Strategies

Direct Deuteration Approaches for Carboxylic Acids and Derivatives

Direct deuteration offers an efficient pathway to introduce deuterium (B1214612) into a molecule without the need for a multi-step synthesis from pre-deuterated starting materials. For carboxylic acids like 2-methylpropionic acid, these approaches are particularly effective for targeting the α-position.

Base-Catalyzed Hydrogen-Deuterium Exchange Reactions

Base-catalyzed hydrogen-deuterium exchange is a classical and widely employed method for the deuteration of acidic C-H bonds. The process is particularly well-suited for the α-position of carboxylic acids due to the electron-withdrawing nature of the carboxyl group, which enhances the acidity of the adjacent C-H bond.

The mechanism of base-catalyzed α-deuteration proceeds through the formation of an enolate intermediate. In the presence of a base, the α-proton of the carboxylic acid is abstracted, leading to the formation of a resonance-stabilized enolate. This intermediate can then be quenched by a deuterium source, resulting in the incorporation of a deuterium atom at the α-position.

The reaction is typically carried out by dissolving the carboxylic acid in a suitable solvent and adding a base. The choice of base and reaction conditions can influence the efficiency of the deuteration. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., NaOEt). The reaction temperature and time are optimized to ensure complete exchange while minimizing potential side reactions. For the synthesis of 2-Methylpropionic-2-D1 acid, the single α-hydrogen is readily exchanged under these conditions.

Table 1: General Conditions for Base-Catalyzed Alpha-Deuteration of Carboxylic Acids

| Parameter | Typical Conditions |

| Substrate | Carboxylic acid with α-hydrogens |

| Deuterium Source | Deuterium oxide (D₂O) |

| Catalyst | Base (e.g., NaOH, KOH, NaOD) |

| Solvent | Deuterium oxide (D₂O) or a co-solvent system |

| Temperature | Room temperature to elevated temperatures |

| Reaction Time | Several hours to days |

Deuterium oxide (D₂O), or heavy water, is the most common and cost-effective source of deuterium for these exchange reactions. It can serve as both the deuterium donor and the solvent, simplifying the reaction setup. When D₂O is used as the solvent, it is present in a large excess, which drives the equilibrium towards the deuterated product.

For complete deuteration, it is crucial to use highly enriched D₂O and to exclude atmospheric moisture, which contains protium (B1232500) (¹H) and can compete with deuterium in the exchange process. The carboxylic acid proton is also rapidly exchanged with deuterium from D₂O, forming the corresponding carboxylate and D₃O⁺. The subsequent base-catalyzed abstraction of the α-proton and quenching by D₂O leads to the desired deuterated product. The process can be repeated to achieve high levels of deuterium incorporation if multiple α-hydrogens are present.

Electrochemical Deuteration Methods

Electrochemical methods offer a direct approach to deuterium incorporation by utilizing an electric current to drive the hydrogen-deuterium (H/D) exchange. These techniques are valued for their mild reaction conditions and the use of deuterium oxide (D₂O) as an inexpensive and readily available deuterium source.

Direct electrolysis in deuterium oxide provides a straightforward method for deuterating organic compounds. In this system, an electric current is passed through a solution containing the substrate, 2-methylpropanoic acid, and an electrolyte dissolved in D₂O. At the cathode, D₂O is reduced to generate deuterium radicals (D•) or deuterons (D⁺) that can subsequently be incorporated into the organic molecule.

The process for 2-methylpropanoic acid would involve the generation of a radical or carbanion at the alpha-position (C2), which is then quenched by a deuterium species from the electrolyte solution. The efficiency of this H/D exchange depends on factors such as electrode material, applied voltage, and the stability of the intermediate species. While direct electrolysis is feasible, it can sometimes suffer from low selectivity and the occurrence of side reactions. researcher.liferesearchgate.net

Table 1: Key Parameters in Electrochemical Deuteration

| Parameter | Description | Typical Conditions for Carboxylic Acids |

|---|---|---|

| Electrode Material | The choice of cathode is crucial for the efficient generation of reactive deuterium species. | Platinum (Pt), Palladium (Pd), Nickel (Ni), Graphite |

| Deuterium Source | The source of the deuterium isotope. | Deuterium Oxide (D₂O) |

| Electrolyte | Provides conductivity to the solution. | NaOD, LiOD, Et₄NOD |

| Applied Potential | The voltage applied to drive the reduction of D₂O and the substrate. | -1.5 to -3.0 V vs. Ag/AgCl |

To improve the efficiency and selectivity of electrochemical deuteration, membrane reactors have been developed. These reactors typically employ a proton-exchange membrane (PEM) or a similar ion-conducting membrane, such as graphene oxide (GO), to separate the anode and cathode compartments. nih.govresearchgate.net

In this setup, the anodic oxidation of D₂O at the anode generates deuterons (D⁺). nih.gov These deuterons are then selectively transported across the membrane to the cathode. At the cathode, they combine with electrons to form adsorbed atomic deuterium, which is a highly reactive species for H/D exchange. The organic substrate, 2-methylpropanoic acid, is introduced into the cathode compartment, where it reacts with the electro-generated deuterium species at the catalyst surface (e.g., Pt/C). nih.govresearchgate.net This method enhances the local concentration of reactive deuterium at the reaction site, leading to higher incorporation levels and improved yields under mild conditions like ambient temperature and pressure. nih.govresearchgate.net The use of a membrane prevents unwanted side reactions that could occur at the anode and allows for more precise control over the deuteration process. researchgate.net

Table 2: Comparison of Direct Electrolysis vs. Membrane Reactor Deuteration

| Feature | Direct Electrolysis in D₂O | Membrane Reactor System |

|---|---|---|

| Efficiency | Moderate | High |

| Selectivity | Variable, potential for side reactions | High, targeted deuteration at the cathode |

| D₂O Consumption | Higher, as it acts as both solvent and reagent | Lower, used primarily in the anode compartment |

| Operating Conditions | Variable | Mild (Ambient Temperature/Pressure) nih.govresearchgate.net |

| Example Application | General deuteration of organic molecules | Deuteration of functionalized molecules like Ibuprofen nih.govresearchgate.net |

Indirect Synthesis Routes for 2-Methylpropanoic Acid with Subsequent Deuteration or Pre-Labeled Precursors

Indirect routes involve multi-step syntheses where the deuterium atom is introduced either via a specifically labeled starting material or through an H/D exchange reaction on a synthetic intermediate.

The malonic ester synthesis is a classic method for preparing carboxylic acids. wikipedia.orgchemicalnote.com To synthesize 2-methylpropanoic acid, diethyl malonate is sequentially alkylated twice with a methylating agent (e.g., methyl iodide) before hydrolysis and decarboxylation. askthenerd.com

To introduce a deuterium atom at the alpha-position, this synthesis can be adapted. One strategy involves performing the first methylation, followed by a base-catalyzed H/D exchange at the now singly-substituted alpha-carbon.

Enolate Formation: Diethyl malonate is treated with a strong base like sodium ethoxide to deprotonate the acidic α-carbon, forming a stabilized enolate. organicchemistrytutor.com

First Alkylation: The enolate is reacted with one equivalent of methyl iodide to yield diethyl 2-methylmalonate.

Deuterium Incorporation: The resulting diethyl 2-methylmalonate still possesses one acidic α-hydrogen. Treatment with a base (e.g., NaOEt) in a deuterated solvent like ethanol-d1 (EtOD) or in the presence of D₂O will remove the proton, and the resulting enolate is quenched with a deuterium source to form diethyl 2-methyl-2-d1-malonate.

Second Alkylation: A second methylation step is performed under standard conditions to yield diethyl 2,2-dimethyl-d1-malonate. Correction: For the target molecule, only one deuterium is needed at the alpha position, which is already substituted with two methyl groups. A more precise adaptation involves a double methylation first to get diethyl dimethylmalonate. The resulting 2-methylpropanoic acid after hydrolysis and decarboxylation would then need to undergo a separate deuteration step. A more direct adaptation within the malonic framework would be to synthesize dimethylmalonic acid and then perform an H/D exchange followed by selective mono-decarboxylation. A more common approach is the H/D exchange of the final product. However, adapting the core synthesis could involve the use of a deuterated alkylating agent.

A more direct adaptation for the specific target involves a double methylation followed by hydrolysis and decarboxylation to first produce non-deuterated 2-methylpropanoic acid. The alpha-proton can then be exchanged.

Double Alkylation: Diethyl malonate is treated with sodium ethoxide and two equivalents of methyl iodide to form diethyl dimethylmalonate. askthenerd.com

Hydrolysis: The diester is hydrolyzed to dimethylmalonic acid using aqueous acid or base. organicchemistrytutor.com

Decarboxylation & H/D Exchange: Heating the dimethylmalonic acid in D₂O with a catalytic amount of acid or base can facilitate both decarboxylation and H/D exchange at the alpha-position of the resulting 2-methylpropanoic acid.

The reaction of a Grignard reagent with carbon dioxide (carboxylation) is a highly effective method for preparing carboxylic acids. masterorganicchemistry.commasterorganicchemistry.com This route is particularly well-suited for incorporating deuterium by using a pre-labeled starting material.

The synthesis of this compound via this method proceeds as follows:

Preparation of Deuterated Precursor: The synthesis begins with a suitable precursor, such as 2-bromopropane. The alpha-hydrogen can be exchanged for deuterium via a base-catalyzed reaction or other deuteration methods to produce 2-bromo-2-d1-propane.

Formation of Grignard Reagent: The 2-bromo-2-d1-propane is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, (isopropyl-2-d1)magnesium bromide. It is critical that all reagents and glassware are perfectly dry, as Grignard reagents react readily with water. chemguide.co.uk

Carboxylation: The Grignard reagent solution is then treated with solid carbon dioxide (dry ice). ucalgary.ca The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

Acidic Workup: The final step is the addition of an aqueous acid (e.g., HCl, H₂SO₄) to protonate the carboxylate salt, yielding the final product, this compound. masterorganicchemistry.com

Table 3: Grignard Synthesis of this compound

| Step | Reactants | Product | Key Conditions |

|---|---|---|---|

| 1 | 2-bromo-2-d1-propane, Magnesium (Mg) | (isopropyl-2-d1)magnesium bromide | Anhydrous diethyl ether or THF |

| 2 | (isopropyl-2-d1)magnesium bromide, Carbon Dioxide (CO₂) | Magnesium salt of the carboxylic acid | Dry ice, anhydrous conditions |

| 3 | Magnesium carboxylate salt, Aqueous Acid (e.g., H₃O⁺) | This compound | Acidic workup |

This two-step sequence provides another robust indirect route to carboxylic acids, extending an alkyl chain by one carbon. chemguide.co.uk Similar to the Grignard method, it relies on a pre-labeled starting material to introduce the deuterium atom.

The synthesis involves:

Nucleophilic Substitution (Cyanation): The pre-labeled starting material, 2-bromo-2-d1-propane, is reacted with a cyanide salt such as sodium cyanide (NaCN) or potassium cyanide (KCN). The cyanide ion acts as a nucleophile, displacing the bromide in an Sₙ2-type reaction to form 2-methyl-2-d1-propanenitrile (also known as isobutyronitrile-2-d1). This reaction is typically carried out in a polar aprotic solvent like DMSO or acetone.

Hydrolysis of the Nitrile: The resulting deuterated nitrile is then hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions. organicchemistrytutor.comlibretexts.org

Acidic Hydrolysis: The nitrile is heated under reflux with an aqueous acid, such as hydrochloric acid or sulfuric acid. This directly produces this compound and an ammonium (B1175870) salt. chemguide.co.ukmasterorganicchemistry.com

Basic Hydrolysis: The nitrile is heated with an aqueous base, such as sodium hydroxide. This initially forms the sodium salt of the carboxylic acid (sodium 2-methylpropionate-2-d1) and ammonia (B1221849) gas. chemguide.co.uk A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the final this compound. libretexts.org

This method is effective for primary and secondary alkyl halides. The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule. commonorganicchemistry.com

Assessment of Isotopic Purity and Regioselectivity in Synthetic Products

The successful synthesis of this compound hinges not only on the synthetic methodology but also on the rigorous assessment of the final product's quality. This evaluation is critical to confirm that the deuterium atom has been incorporated into the desired position (regioselectivity) and to quantify the percentage of molecules that contain the deuterium isotope at that site (isotopic purity).

Analytical Techniques for Deuterium Content Determination

A suite of sophisticated analytical techniques is employed to determine the isotopic enrichment and structural integrity of deuterated compounds. rsc.org The choice of method depends on the specific information required, such as precise isotopic abundance, confirmation of the label's position, or a complete description of all isotopomers in a sample. rsc.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both structural confirmation and quantitative analysis.

Proton NMR (¹H NMR): By comparing the integration of the signal corresponding to the C-H proton at the C2 position with other non-deuterated proton signals in the molecule, a decrease in the integral value can be used to calculate the percentage of deuterium incorporation.

Deuterium NMR (²H NMR): This technique directly detects the deuterium nucleus, providing unambiguous confirmation of its presence and chemical environment. Quantitative NMR (qNMR), combining both ¹H and ²H NMR, offers a robust and accurate method for determining the isotopic abundance of deuterated reagents. nih.govgoogle.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is a primary method for assessing isotopic purity. rsc.orgnih.gov The technique is valued for its high sensitivity, rapid analysis time, and very low sample consumption. nih.govresearchgate.net ESI-HRMS works by distinguishing the corresponding hydrogen/deuterium (H/D) isotopolog ions. nih.govresearchgate.net By analyzing the relative abundance of the ion corresponding to the unlabeled compound (M+H)⁺ and the deuterated compound (M+D+H)⁺, the isotopic purity can be accurately calculated. researchgate.net

Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy is an exceptionally powerful analytical technique for measuring the isotopic purity of deuterated compounds. acs.org It provides a complete description of the isotopic composition by revealing the structural identity and percent composition of a complex mixture of isotopomers. acs.org Because each distinct isotopomer produces a unique rotational spectrum with extremely high resolution, spectral overlap is virtually eliminated, allowing for precise quantification of on-target products and low-level isotopic impurities. acs.org

| Technique | Principle of Operation | Key Advantages | Information Provided |

|---|---|---|---|

| NMR Spectroscopy (¹H, ²H) | Measures the nuclear magnetic resonance of ¹H and ²H nuclei. | Provides structural confirmation and precise location of the label. rsc.org Accurate for quantification (qNMR). nih.gov | Isotopic enrichment, regioselectivity, structural integrity. rsc.org |

| Mass Spectrometry (ESI-HRMS) | Separates ions based on their mass-to-charge ratio to determine relative abundance of isotopologs. researchgate.net | High sensitivity, rapid, very low sample consumption, deuterated solvent-free. nih.govresearchgate.net | Isotopic purity, molecular weight confirmation. nih.gov |

| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the absorption of microwave radiation by rotating gas-phase molecules. | Unambiguous identification and quantification of all isotopomers in a mixture with high resolution. acs.org | Precise isotopic purity, identification of regioisomeric impurities, complete isotopic composition. acs.org |

Strategies for Maximizing Deuterium Incorporation at the Target Position

Achieving high isotopic purity and regioselectivity in the synthesis of this compound requires careful control over the reaction conditions and a well-chosen synthetic strategy. The primary goal is to facilitate the exchange of the single, relatively acidic alpha-proton at the C2 position with a deuterium atom from a deuterium source.

Hydrogen Isotope Exchange (HIE): The most direct approach for introducing deuterium at the C2 position is through Hydrogen Isotope Exchange (HIE). This typically involves the use of a base to deprotonate the alpha-carbon, generating an enolate intermediate. This intermediate is then quenched with a deuterium source, such as deuterium oxide (D₂O), which serves as the deuterium donor. The efficiency of this exchange is a critical factor in the final isotopic enrichment.

Optimization of Reaction Conditions:

Deuterium Source: Utilizing a large excess of the deuterium source (e.g., D₂O) is crucial to drive the equilibrium of the H/D exchange reaction towards the deuterated product, thereby maximizing the incorporation percentage.

Catalyst and Solvent: The choice of catalyst (typically a base for enolate formation) and solvent system is vital. The base must be strong enough to efficiently deprotonate the C2 position without promoting side reactions. The solvent must be compatible with the reaction and, ideally, aprotic or deuterated to prevent unwanted proton back-exchange. Late-stage HIE often employs transition metal catalysts, such as iridium complexes, which can direct the deuteration to a specific C-H bond. acs.org

Temperature and Reaction Time: These parameters must be carefully optimized. Sufficient time is needed for the exchange to reach completion, but prolonged reaction times or excessive temperatures can lead to side reactions or deuterium scrambling, where the deuterium atom is incorporated at non-target positions.

Control of Regioselectivity: For 2-Methylpropionic acid, the C2 proton is the most acidic C-H bond, which inherently favors deuteration at this position. However, ensuring near-perfect regioselectivity requires conditions that exclusively promote the formation of the C2 enolate. Traditional methods involving acid/base promotion can sometimes suffer from poor selectivity control. springernature.com Modern synthetic methods, including specific catalytic systems, offer more precise control over which C-H bond is activated for exchange. acs.org

| Strategy | Key Parameters | Expected Outcome |

|---|---|---|

| Hydrogen Isotope Exchange (HIE) via Enolate | Choice of base, use of a deuterated quench source (e.g., D₂O). | Site-specific incorporation of deuterium at the α-carbon. |

| Use of High Excess Deuterium Source | Molar ratio of deuterium source to substrate. | Increased isotopic purity by shifting reaction equilibrium. |

| Catalyst Selection | Type of catalyst (e.g., base, transition metal complex). acs.org | Enhanced reaction rate and high regioselectivity. acs.org |

| Optimization of Physical Conditions | Reaction temperature, duration, and solvent system. | Maximized yield and isotopic incorporation while minimizing side reactions and scrambling. |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural details of 2-Methylpropionic-2-D1 acid, confirming the position of the deuterium (B1214612) atom, and assessing isotopic enrichment.

Proton (1H) NMR Spectroscopy for Confirmation of Deuterium Position and Reduction of Signal Overlap

Proton (¹H) NMR spectroscopy is instrumental in verifying the specific placement of the deuterium atom at the C2 position. In the ¹H NMR spectrum of unlabeled 2-methylpropionic acid, the methine proton at the C2 position typically appears as a septet due to coupling with the six protons of the two adjacent methyl groups. docbrown.info The successful synthesis of this compound is confirmed by the absence of this septet in the ¹H NMR spectrum. researchgate.net This disappearance of the signal provides direct evidence of deuterium substitution at this specific location.

Furthermore, the introduction of a deuterium atom simplifies the spectrum by reducing signal overlap. The remaining signals in the spectrum correspond to the protons of the two methyl groups and the acidic proton of the carboxyl group. docbrown.info The integration of the proton signals in the spectrum of the unlabeled compound shows a ratio of 6:1:1, corresponding to the methyl, methine, and carboxylic protons, respectively. docbrown.info In the deuterated compound, this ratio changes, further confirming the substitution.

Carbon-13 (13C) NMR Spectroscopy for Carbon Skeleton Analysis and Isotopic Enrichment

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of the molecule. The ¹³C NMR spectrum of 2-methylpropionic acid shows three distinct signals, corresponding to the two equivalent methyl carbons, the tertiary carbon (C2), and the carboxyl carbon. docbrown.info The chemical shifts are influenced by the electronegativity of the nearby oxygen atoms, with the carboxyl carbon appearing furthest downfield. docbrown.info

In this compound, the introduction of deuterium at the C2 position induces a small isotopic shift in the ¹³C NMR spectrum for the C2 carbon. More significantly, ¹³C NMR can be utilized to quantify the degree of isotopic enrichment. nih.gov By decoupling both proton and deuterium nuclei, it is possible to resolve the ¹³C resonances of the different isotopologues, allowing for accurate integration and determination of the deuterium content at specific sites. nih.gov This technique is particularly useful for analyzing non-specifically deuterated compounds. nih.gov

Deuterium (2H) NMR Spectroscopy for Direct Observation and Quantification of Deuterium

Deuterium (²H) NMR spectroscopy offers a direct method for observing and quantifying the deuterium nucleus in this compound. sigmaaldrich.com This technique is highly specific to deuterium and provides a clean spectrum without interference from proton signals. sigmaaldrich.com The chemical shift of the deuterium signal is very similar to the proton signal at the same position, with only a minor isotope effect. sigmaaldrich.com

²H NMR is particularly advantageous for highly enriched compounds where the residual proton signals in ¹H NMR are weak. sigmaaldrich.com Under appropriate experimental conditions, the peak integrals in ²H NMR are quantitative, allowing for the determination of the deuterium atom percentage. sigmaaldrich.com This method has been shown to be a robust strategy for determining the isotopic abundance in deuterated compounds. nih.gov Solid-state ²H NMR has also been used to study the molecular motion of deuterated isobutyric acid. rsc.org

Utility of Deuterated Solvents (e.g., CDCl3) in NMR Experiments

The use of deuterated solvents, such as chloroform-d (B32938) (CDCl₃), is standard practice in NMR spectroscopy to avoid large solvent peaks that can obscure the signals of the analyte. docbrown.infoazom.com For ¹H NMR analysis of this compound, using a deuterated solvent is crucial to prevent the solvent's proton signals from interfering with the compound's much smaller signals. docbrown.info Similarly, in ¹³C NMR, deuterated solvents are used to avoid solvent signals in the spectrum. docbrown.info The deuterium signal of the solvent is also often used for locking the magnetic field frequency, which ensures the stability and resolution of the spectrometer. azom.com

Mass Spectrometry (MS) Methodologies for Deuterated Compounds

Mass spectrometry (MS) is a key analytical technique for the identification and quantification of isotopically labeled compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Isotopic Identification

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile compounds and is particularly well-suited for separating this compound from other components in a mixture and confirming its isotopic identity. nih.govudspub.com In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the GC column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum of the unlabeled 2-methylpropionic acid shows a molecular ion peak (M+) and characteristic fragment ions. docbrown.info For this compound, the molecular ion peak will be shifted by one mass unit compared to the unlabeled compound due to the presence of the deuterium atom. This mass shift provides clear evidence of deuteration. Selected ion monitoring (SIM) can be employed in GC-MS to enhance sensitivity and selectivity for the deuterated compound by specifically monitoring the m/z values corresponding to the deuterated molecule and its fragments. pubcompare.ai Stable isotope dilution analysis (SIDA) using deuterated internal standards like this compound is a powerful quantitative technique that corrects for matrix effects and variations in sample preparation and analysis. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Exact Mass Measurement and Purity Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and purity assessment of isotopically labeled compounds like this compound. Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the determination of the exact mass of a molecule, which is calculated by summing the masses of the most abundant isotopes of its constituent atoms.

The exact mass of a molecule is a critical physical constant that can be used to confirm its elemental composition. For this compound, the theoretical exact mass provides a benchmark for experimental verification. Any significant deviation between the measured and theoretical exact mass could indicate the presence of impurities or an incorrect molecular assignment.

HRMS is also crucial for verifying the isotopic and chemical purity of this compound. By providing a high-resolution mass spectrum, it can distinguish between the deuterated compound and its non-deuterated counterpart, 2-methylpropanoic acid, as well as other potential impurities that may have similar nominal masses. docbrown.info For instance, an accurate mass spectrometer can differentiate between ions with the same nominal mass but different elemental formulas, such as [COOH]⁺ (m/z 44.9976) and [C₂H₅O]⁺ (m/z 45.0339), a difference of only 0.0363 mass units. docbrown.info

The purity of final compounds is often determined by techniques like HPLC, with a purity of over 95% being a common requirement for research applications. nih.gov Certificates of analysis for isotopically labeled compounds often provide detailed information on isotopic purity as determined by mass spectrometry. lgcstandards.com For example, a certificate for a related deuterated compound, Isobutyric-d6 Acid, showed an isotopic purity of 99.0%. lgcstandards.com

Table 1: Theoretical and Experimental Mass Data

| Compound | Theoretical Monoisotopic Mass (Da) |

| This compound | 89.0587 |

| 2-Methylpropanoic acid | 88.0524 |

Note: The theoretical monoisotopic mass is calculated using the most abundant isotopes of each element (C=12.0000, H=1.0078, O=15.9949, D=2.0141).

Quantitative Analysis Using this compound as an Internal Standard

In quantitative analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), an internal standard is a chemical substance that is added in a constant amount to samples, the calibration standard, and the blank. The use of an internal standard helps to correct for the loss of analyte during sample preparation and injection.

This compound is an ideal internal standard for the quantification of its non-deuterated analog, 2-methylpropanoic acid (isobutyric acid), and other related volatile fatty acids. europa.eu Because it is isotopically labeled, it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction, derivatization, and chromatographic separation. However, its slightly higher mass allows it to be distinguished from the analyte by a mass spectrometer.

The process of using this compound as an internal standard typically involves the following steps:

A known concentration of this compound is added to each sample and calibration standard.

The samples are then processed and analyzed by GC-MS or LC-MS.

The peak areas of the analyte and the internal standard are measured.

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

The concentration of the analyte in the samples is then determined from the calibration curve using the measured peak area ratio.

This method has been successfully applied in various fields, including the analysis of volatile compounds in food and beverages, and in metabolomics studies. For instance, in the analysis of aroma compounds in wine, isotopically labeled compounds are often used as internal standards to ensure accurate quantification. frontiersin.org

Table 2: Application of this compound as an Internal Standard

| Analytical Technique | Matrix | Analyte(s) | Purpose |

| GC-MS | Cosmetic Products | Propionic acid | Quantification |

| GC-MS/LC-MS | Biological Fluids | Volatile Fatty Acids | Metabolomics |

| GC-MS | Food and Beverage | 2-Methylpropanoic acid | Flavor Profiling |

Mechanistic and Kinetic Investigations Utilizing 2 Methylpropionic 2 D1 Acid

Studies on Hydrogen Exchange Dynamics in Organic Systems

The substitution of hydrogen with its heavier isotope, deuterium, at a non-labile position, such as the α-carbon in 2-Methylpropionic-2-D1 acid, is fundamental to studying hydrogen exchange dynamics. While the carboxylic acid proton is labile and rapidly exchanges with protons in the solvent, the C-D bond at the α-position is covalent and stable under normal conditions. wikipedia.org However, under specific catalytic conditions (acidic or basic), this α-deuteron can be exchanged, and studying the rate of this exchange provides significant mechanistic insight. msu.edulibretexts.orgmdpi.com

Base-catalyzed hydrogen-deuterium exchange at the α-carbon of a carboxylic acid proceeds through the formation of an enolate intermediate. msu.edu The rate of this exchange is dependent on the acidity of the α-proton (or deuteron) and the stability of the resulting enolate. libretexts.orgnih.gov Similarly, acid-catalyzed exchange occurs via an enol tautomer. msu.edumsu.edu

The use of this compound allows for the investigation of the kinetic isotope effect (KIE), which is the ratio of the rate constant for the reaction with the lighter isotope (hydrogen) to that with the heavier isotope (deuterium), i.e., kH/kD. wikipedia.orglibretexts.org A primary KIE greater than 1 is typically observed when the C-H/C-D bond is broken in the rate-determining step of the reaction, as the zero-point energy of a C-D bond is lower than that of a C-H bond, requiring more energy to break. libretexts.orgprinceton.edu Studies on proton transfer reactions between various carboxylic acids have demonstrated substantial kinetic hydrogen isotope effects, which can vary with the strength of the acid. rsc.org By measuring the KIE for the exchange of the α-deuteron in this compound, researchers can determine whether the C-D bond cleavage is the slow step of the exchange process.

Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be employed to monitor the incorporation of hydrogen and the loss of deuterium over time, providing detailed kinetic data. nih.govnih.gov While often used for studying protein dynamics, the principles of HDX-MS can be applied to smaller organic molecules to understand their dynamic behavior in solution. wikipedia.org The exchange at non-labile positions, like the α-carbon, often requires specific catalytic conditions to proceed at a measurable rate. researchgate.net

Stereochemical Studies Utilizing Deuterium Labeling

The introduction of a deuterium atom at the α-carbon of 2-methylpropionic acid renders the molecule chiral, with the α-carbon becoming a stereocenter. This chiral-labeled compound is an invaluable substrate for stereochemical investigations.

A well-established method for determining the absolute configuration of chiral compounds, including α-chiral carboxylic acids, is through NMR spectroscopy after derivatization with a chiral derivatizing agent (CDA). rsc.orgarkat-usa.orgresearchgate.net The process involves converting the chiral acid into a mixture of diastereomers by reacting it with both enantiomers of a CDA, typically a chiral alcohol or amine. rsc.orgacs.orgresearchgate.net

For an α-chiral carboxylic acid like (R)- or (S)-2-Methylpropionic-2-D1 acid, it can be esterified with the (R)- and (S)-enantiomers of a CDA, such as (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl)acetate (9-AHA). acs.orgresearchgate.net This reaction produces two diastereomeric esters. Due to the different spatial arrangements of the groups in the diastereomers, the protons of the acid moiety experience different shielding or deshielding effects from the aromatic group of the CDA. researchgate.net

The ¹H NMR spectra of these two diastereomeric esters are then recorded and compared. The chemical shift differences (Δδ) for the protons of the acid are calculated as ΔδRS = δR - δS, where δR is the chemical shift in the ester formed with the (R)-CDA and δS is the chemical shift in the ester formed with the (S)-CDA. arkat-usa.orgacs.org Based on empirically derived models, the sign of the ΔδRS values for specific protons can be correlated to the absolute configuration of the chiral center in the acid. acs.orgresearchgate.net

Table 1: Illustrative ¹H NMR Data for Determining Absolute Configuration of a Hypothetical (S)-2-Methylpropionic-2-D1 Acid This table demonstrates the principle using hypothetical data.

| Proton of Acid Moiety | δ in (R)-9-AHA ester (ppm) | δ in (S)-9-AHA ester (ppm) | ΔδRS (δR - δS) (ppm) |

|---|---|---|---|

| -CH₃ (a) | 1.15 | 1.25 | -0.10 |

According to established models for similar acids, a specific pattern of positive and negative ΔδRS values for the methyl groups would allow for the unambiguous assignment of the (S) or (R) configuration at the α-carbon.

This compound serves as an excellent substrate to investigate the stereoselectivity of reactions occurring at the α-carbon. msu.edulibretexts.org A stereoselective reaction is one that preferentially forms one stereoisomer over another. rsc.org The deuterium atom acts as a stereochemical label, allowing the pathway of the reaction (e.g., retention, inversion, or racemization) to be determined.

For instance, consider a nucleophilic substitution reaction at the α-carbon of (R)-2-Methylpropionic-2-D1 acid. If the reaction proceeds via an SN2-like mechanism, it would result in an inversion of configuration, yielding the (S)-product. Conversely, a reaction involving a planar intermediate, such as an enolate, might lead to racemization, producing an equal mixture of (R)- and (S)-products. msu.edu Acid- or base-catalyzed racemization at a chiral α-carbon is a known process that proceeds through such planar intermediates. msu.edulibretexts.org

The stereochemical outcome can be analyzed using techniques like polarimetry (if the product is optically active and separable) or, more commonly, by NMR spectroscopy, often after converting the product into a diastereomeric mixture with a chiral derivatizing agent as described in the previous section. By determining the absolute configuration or the enantiomeric excess of the product, the stereochemical course of the reaction can be elucidated.

Table 2: Expected Products for a Stereoselective Nucleophilic Substitution at the α-Carbon of (R)-2-Methylpropionic-2-D1 Acid This table illustrates potential outcomes for a hypothetical reaction.

| Reaction Mechanism | Stereochemical Pathway | Expected Product Configuration |

|---|---|---|

| SN2 | Inversion | (S)-Product |

| SN1 (via planar carbocation) | Racemization | 50% (R)-Product, 50% (S)-Product |

| Enolate Formation | Racemization | 50% (R)-Product, 50% (S)-Product |

These studies are crucial for understanding and optimizing asymmetric syntheses, where controlling the stereochemical outcome is paramount.

Biochemical and Metabolic Research Applications

Tracing Metabolic Pathways and Intermediates

The primary utility of 2-Methylpropionic-2-D1 acid lies in its application as a tracer to follow metabolic routes and identify the products of specific biochemical reactions.

Investigation of Short-Chain Fatty Acid Metabolism (Isobutyric Acid Pathways) in Biological Systems

Short-chain fatty acids (SCFAs), including isobutyric acid, are crucial products of gut microbiota metabolism and play significant roles in host health. nih.govnih.govcreative-proteomics.com Isobutyric acid itself is formed from the microbial fermentation of the amino acid valine. nih.govcreative-proteomics.com By introducing this compound into a biological system, researchers can track its absorption, distribution, and conversion into other molecules. This stable isotope labeling approach allows for the non-invasive study of SCFA metabolism in vivo. For instance, studies can monitor the incorporation of the deuterium (B1214612) label into various metabolites over time, revealing the kinetics and pathways of isobutyric acid utilization. mednexus.org This is particularly important for understanding the contributions of gut bacteria to host metabolism and how this interaction influences health and diseases like metabolic disorders and inflammatory conditions. nih.gov

Elucidation of Carbon Flow and Precursor-Product Relationships

The deuterium label on this compound acts as a tag, enabling scientists to map the flow of carbon atoms from isobutyric acid to other metabolites. This helps to establish direct precursor-product relationships within complex metabolic networks. For example, by analyzing the mass spectra of various compounds isolated from a system fed with this compound, researchers can identify which molecules have incorporated the deuterium atom. This provides direct evidence that these molecules are downstream products of isobutyric acid metabolism. This technique is instrumental in confirming proposed metabolic pathways and discovering new biochemical transformations.

Enzymatic Reaction Mechanism Studies

The isotopic substitution in this compound also makes it a powerful probe for investigating the mechanisms of enzyme-catalyzed reactions.

Investigation of Enzymatic Deuterium Exchange and Transfer Reactions

Hydrogen-deuterium exchange (HDX) mass spectrometry is a technique used to study protein dynamics and interactions. nih.gov While not directly using this compound, the principles of deuterium exchange are central to its application. In the context of enzymatic reactions, this compound can be used to study enzymes that catalyze reactions involving the abstraction of a hydrogen atom from the C2 position of isobutyric acid. If an enzyme removes the deuterium atom from this compound, this can be detected, providing evidence for the enzyme's mechanism of action. The rate of this exchange can also offer insights into the catalytic efficiency and the nature of the transition state. Such studies are fundamental to understanding how enzymes achieve their remarkable catalytic power.

Probing Substrate Binding and Catalytic Mechanisms

The presence of a deuterium atom at a specific position can sometimes influence the rate of an enzymatic reaction, an effect known as a kinetic isotope effect (KIE). By comparing the reaction rates of an enzyme with isobutyric acid and this compound, researchers can determine if the bond to the C2 position is broken in the rate-determining step of the reaction. A significant KIE provides strong evidence for a specific catalytic mechanism. Furthermore, the binding of the deuterated substrate to an enzyme can be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy, which can provide detailed information about the structure of the enzyme-substrate complex and the conformational changes that occur during catalysis.

Lipidomic and Proteomic Investigations

The integration of lipidomics and proteomics offers a systems-level view of cellular processes, and stable isotope labeling with compounds like this compound can enhance these investigations. rcsi.comnih.govnih.govmdpi.commdpi.com

While direct large-scale studies specifically detailing the use of this compound in lipidomics and proteomics are not extensively reported in the provided search results, the principles of stable isotope labeling are foundational to these fields. For instance, in lipidomics, deuterated fatty acids are used to trace the synthesis and modification of complex lipids. biorxiv.org Similarly, in proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common method for quantitative analysis of protein expression.

Theoretically, this compound could be used to trace the incorporation of the isobutyryl group into lipids or to study the effects of isobutyric acid on the proteome. For example, it could be used to investigate whether isobutyric acid is used as a precursor for the synthesis of branched-chain fatty acids and to quantify the flux through this pathway. In proteomics, changes in the abundance of proteins involved in SCFA metabolism could be monitored in response to the administration of this compound.

Table of Research Applications

| Research Area | Specific Application | Key Insights Gained |

| Metabolic Pathway Tracing | Investigation of short-chain fatty acid metabolism | Understanding the role of gut microbiota in host health and disease. nih.govnih.govcreative-proteomics.com |

| Elucidation of carbon flow and precursor-product relationships | Mapping metabolic networks and identifying downstream metabolites of isobutyric acid. | |

| Enzymatic Reaction Mechanisms | Investigation of enzymatic deuterium exchange and transfer reactions | Elucidating the mechanism of action of enzymes that metabolize isobutyric acid. nih.govnih.govmit.edu |

| Probing substrate binding and catalytic mechanisms | Determining rate-limiting steps and characterizing enzyme-substrate interactions. | |

| Lipidomic & Proteomic Investigations | Tracing the incorporation of isobutyryl groups into lipids | Quantifying the synthesis of branched-chain fatty acids. biorxiv.org |

| Studying the effect of isobutyric acid on the proteome | Identifying proteins involved in SCFA metabolism and their regulation. rcsi.comnih.govnih.govmdpi.commdpi.com |

Use of Stable Isotope Labeled Compounds in Lipidomics Studies

Stable isotope-labeled compounds like this compound are invaluable tools in lipidomics, the large-scale study of lipids. rsc.orgdiva-portal.orgnih.gov This specific compound is particularly useful for investigating the synthesis of branched-chain fatty acids (BCFAs). Isobutyric acid (2-methylpropanoic acid) is a natural precursor for the synthesis of certain BCFAs. nih.gov By introducing the deuterium-labeled version into a biological system, such as cell cultures or whole organisms, scientists can trace the pathway of its incorporation into newly synthesized lipids. nih.govnih.gov

The process, known as stable isotope tracing, allows for the differentiation between the pre-existing lipid pool and the de novo (newly) synthesized lipids. For example, studies have used isotopically labeled valine, which degrades into an isobutyryl-CoA intermediate similar to that derived from this compound, to track the synthesis of iso-C16:0 BCFAs in adipocytes (fat cells). nih.gov The presence of the isotope label in the resulting fatty acid, detected by mass spectrometry, provides direct evidence and quantification of its synthesis. nih.gov This methodology is crucial for understanding how various conditions, such as diet or disease, affect the metabolism and dynamics of BCFAs, which are important components of cell membranes. nih.gov

Table 1: Application of this compound in Lipidomics

| Research Area | Methodology | Key Findings Enabled |

|---|---|---|

| Branched-Chain Fatty Acid (BCFA) Synthesis | Introduce this compound as a metabolic precursor to cells or organisms. | Quantifies the rate of de novo synthesis of specific BCFAs. nih.gov |

| Lipid Metabolism Dynamics | Extract total lipids after a set time and analyze via mass spectrometry for labeled species. | Elucidates how different physiological or pathological states alter BCFA metabolic pathways. nih.govplos.org |

| Pathway Elucidation | Track the appearance of the deuterium label in downstream lipid products. | Confirms metabolic links between precursors like isobutyric acid and specific lipid end-products. nih.govplos.org |

Stable Isotope Labeling for Protein Turnover and Interaction Studies (e.g., via labeled amino acid precursors)

In the field of proteomics, this compound is a valuable precursor for tracking the synthesis and turnover of proteins. The metabolic link is the conversion of isobutyric acid into the branched-chain amino acid valine. researchgate.netliverpool.ac.uk When cells are supplied with this compound, they endogenously produce deuterium-labeled valine. This labeled valine is then incorporated into new proteins during synthesis.

This technique allows for the measurement of protein dynamics in a manner similar to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), but by providing a precursor instead of the final amino acid. nih.gov This can be particularly advantageous as it utilizes the cell's natural biosynthetic pathways. By measuring the rate of incorporation of the deuterium-labeled valine into the proteome over time, researchers can accurately determine the synthesis and degradation rates (turnover) of thousands of proteins simultaneously. nih.govnih.gov

This approach has been successfully applied in whole-animal studies using deuterated amino acids to measure protein turnover across different tissues, revealing that proteins in the liver and kidney turn over much faster than those in muscle tissue. nih.gov The use of a labeled precursor like this compound provides a non-invasive and effective way to probe the complex dynamics of the entire proteome. nih.govmdpi.com

Table 2: Research Applications of this compound in Proteomics

| Application Area | Description | Information Gained |

|---|---|---|

| Proteome-wide Turnover Analysis | Cells or organisms are exposed to the labeled precursor. The rate of incorporation into proteins is measured by mass spectrometry. | Provides synthesis and degradation rates for thousands of individual proteins. nih.govnih.gov |

| Tissue-Specific Protein Dynamics | Administer the labeled precursor to an animal model and analyze various tissues at different time points. | Allows for comparison of protein turnover rates between different organs and tissues. nih.gov |

| Metabolic Pathway Studies | The appearance of the label in valine and subsequently in proteins confirms the metabolic activity of the isobutyrate-to-valine pathway. | Verifies and quantifies the flux through specific amino acid biosynthesis pathways. researchgate.net |

Quantitative Analysis and Internal Standard Applications

Development and Validation of Analytical Standards for Quantification

The development of robust analytical methods is a fundamental requirement for accurate quantification in scientific research and industrial quality control. ebsco.com The use of a stable isotope-labeled compound like 2-Methylpropionic-2-D1 acid is central to developing highly specific and precise quantitative assays, typically involving chromatography coupled with mass spectrometry (MS).

High-purity this compound is available as a certified reference material, which is the first step in its use as an analytical standard. lgcstandards.com Method development involves optimizing chromatographic conditions to achieve clear separation from other sample components and tuning the mass spectrometer for sensitive detection of both the analyte (the substance being measured) and the internal standard.

Validation is the process of confirming that the analytical procedure is suitable for its intended purpose. pharmahealthsciences.net This involves a series of experiments to assess key parameters. According to regulatory guidelines, such as those from the FDA, methods using a stable isotope-labeled internal standard (SIL-IS) are highly recommended for their ability to improve accuracy and precision. nih.gov Key validation parameters include linearity, accuracy, precision, selectivity, and stability.

Table 1: Typical Validation Parameters for a Quantitative LC-MS/MS Method

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 pharmahealthsciences.net |

| Accuracy | The closeness of the measured value to the true value, often assessed through recovery studies. | Within 98-101% of the nominal value. pharmahealthsciences.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (%RSD) < 15% (or < 20% at the Lower Limit of Quantification). |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard. nih.gov |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte response should be within ±15% of the initial response. |

This table presents generalized validation criteria for chromatographic methods, which are applicable when developing an assay using this compound as an internal standard.

Application as Internal Standards in Complex Sample Matrices (e.g., biological samples)

One of the most significant applications of this compound is its use as an internal standard in the analysis of complex samples such as plasma, urine, and tissue extracts. nih.gov In these matrices, other molecules can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement. This phenomenon, known as the "matrix effect," can cause significant errors in quantification. acs.org

The ideal internal standard co-elutes with the analyte during chromatography and experiences identical matrix effects and losses during sample preparation. nih.govchromatographyonline.com Because this compound has virtually the same physicochemical properties as its non-deuterated counterpart, it fulfills these requirements perfectly. nih.gov It is added at a known concentration to every sample, calibration standard, and quality control sample at the beginning of the workflow. chromatographyonline.com

By measuring the ratio of the analyte's MS signal to the internal standard's MS signal, any variations that occur during sample extraction, handling, or injection are effectively canceled out. chromatographyonline.comumich.edu This ratiometric measurement ensures high accuracy and precision, which is critical for applications like therapeutic drug monitoring, metabolomics research, and clinical diagnostics. nih.govumich.edu

Table 2: Example of an Analytical Method Setup for Biological Sample Analysis

| Parameter | Description |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analyte | 2-Methylpropionic acid (Isobutyric acid) |

| Internal Standard (IS) | This compound |

| Sample Matrix | Human Plasma |

| Sample Preparation | Protein precipitation followed by solvent evaporation and reconstitution. The IS is added before precipitation. |

| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) pharmahealthsciences.net |

| Detection | Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode |

This table illustrates a typical setup where this compound would be used as an internal standard for the quantification of isobutyric acid in a complex biological matrix.

Quality Control and Assurance in Chemical and Pharmaceutical Processes

In the chemical and pharmaceutical industries, maintaining stringent quality control (QC) and quality assurance (QA) is paramount to ensure product safety, efficacy, and consistency. researchgate.netwho.int Analytical methods are at the heart of QC/QA, used for everything from raw material testing to final product release. researchgate.netpicscheme.org

The use of this compound as an internal standard contributes significantly to the reliability and robustness of these analytical methods. nih.gov In a manufacturing setting, analytical procedures must yield consistent and accurate results over time and across different instruments and operators. researchgate.net By incorporating a stable isotope-labeled internal standard, methods become less susceptible to minor variations in sample preparation or instrument performance, thereby improving long-term reliability. nih.goveuropa.eu

For example, when monitoring the level of residual isobutyric acid as a potential impurity in a pharmaceutical product, a validated method using this compound would provide highly reliable data. This supports regulatory compliance by demonstrating that the analytical procedure is robust and fit for purpose. who.intjuniperpublishers.com The consistent performance of such methods ensures that product quality is accurately assessed, minimizing the risk of releasing a batch that does not meet its specifications. who.int

Emerging Methodologies and Future Research Avenues

Development of Novel and More Efficient Deuteration Techniques for Site-Specific Labeling

The synthesis of isotopically labeled compounds with high precision is crucial for their effective use. Traditional methods for deuterium (B1214612) incorporation often involve harsh conditions or multi-step procedures requiring pre-functionalized starting materials. snnu.edu.cn Recent advancements, however, have focused on more direct and efficient site-specific deuteration, particularly through C-H bond activation.

Modern synthetic methods are increasingly moving towards late-stage deuteration, which allows for the introduction of deuterium into complex molecules at a late point in the synthesis. chemrxiv.org This is particularly valuable in medicinal chemistry and drug discovery. One promising strategy involves the reversible C-H activation of free carboxylic acids. chemrxiv.org Catalyst systems have been developed that can selectively activate and deuterate β-C(sp³)–H bonds in carboxylic acids using a deuterated solvent as the deuterium source. chemrxiv.org This approach has been successfully applied to a range of free carboxylic acids, including those with complex bioactive frameworks. chemrxiv.org

Enzymatic and photo-biocatalytic methods are also emerging as powerful tools. For instance, a photodecarboxylase from Chlorella variabilis (CvFAP) has been engineered to catalyze the decarboxylative deuteration of various carboxylic acids using inexpensive and readily available deuterium oxide (D₂O) as the deuterium source. nih.gov This light-driven method functions under mild, aerobic conditions and has been optimized through protein engineering to accommodate a wider range of substrates, including bulky cyclic acids. nih.gov

Catalyst-driven hydrogen isotope exchange (HIE) remains a cornerstone of deuteration. snnu.edu.cn Various transition metal catalysts, including those based on iridium, palladium, and platinum, are effective for deuterating organic compounds like carboxylic acids. snnu.edu.cngoogle.com For example, iridium complexes have been used for the deuteration of alcohols and carboxylic acids with heavy water as the deuterium source. google.com The choice of catalyst and reaction conditions, including the solvent, can significantly influence the extent and site of deuterium incorporation. snnu.edu.cn

| Deuteration Method | Catalyst/System | Deuterium Source | Key Features | Reference(s) |

| Late-Stage C(sp³)–H Deuteration | Palladium-based catalyst with novel ligand | Deuterated solvent (e.g., Acetic acid-d4) | Enables deuteration of non-activated methylene (B1212753) β-C(sp³)–H bonds in free carboxylic acids. | chemrxiv.org |

| Photo-Biocatalytic Decarboxylation | Engineered Photodecarboxylase (CvFAP) | Deuterium Oxide (D₂O) | Light-driven, functions under mild, aerobic conditions; substrate scope expanded via protein engineering. | nih.gov |

| Hydrogen Isotope Exchange (HIE) | Iridium, Palladium, Platinum complexes | Heavy Water (D₂O), Deuterium Gas (D₂) | Well-established method; regioselectivity depends on the catalyst and substrate. | snnu.edu.cngoogle.com |

| Biocatalytic Hydrolysis | Nitrilase or Nitrile Hydratase/Amidase | Aqueous media (D₂O can be used) | Provides pathways to synthesize deuterated carboxylic acids from corresponding nitriles under mild conditions. | researchgate.net |

This table provides an overview of selected modern deuteration techniques applicable to carboxylic acids.

Integration of 2-Methylpropionic-2-D1 Acid in Multi-Omics Technologies for Systems Biology Approaches

Systems biology aims to understand the complex interactions within a biological system from a holistic perspective, integrating data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gove-enm.org In this multi-omics landscape, metabolomics, which studies the complete set of small-molecule metabolites, provides a direct functional readout of cellular activity. mdpi.com

Deuterated compounds like this compound are indispensable tools in quantitative metabolomics, particularly in studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chemrxiv.orgnih.gov They are most commonly used as internal standards for the accurate quantification of their non-deuterated counterparts in complex biological samples such as blood, serum, urine, and tissues. chemrxiv.orgresearchgate.netplos.org Because deuterated standards are nearly identical chemically to the analyte of interest but have a different mass, they can be added to a sample at a known concentration at the beginning of sample preparation. plos.org This allows for the correction of variability and loss during extraction, derivatization, and analysis, leading to highly accurate and robust quantification. plos.org

The integration of such precise metabolite data is a critical challenge and opportunity in systems biology. nih.govmdpi.com Metabolites are the downstream products of gene expression and protein activity, meaning their levels can reflect the ultimate physiological or pathophysiological state of an organism. e-enm.org By correlating precise metabolomic data—made reliable through the use of standards like this compound—with genomic and proteomic data, researchers can build more comprehensive models of biological networks. e-enm.orgfrontiersin.org This approach can help identify how genetic variations lead to metabolic changes and uncover the molecular pathways perturbed in complex diseases like cancer or metabolic disorders. nih.govnih.gov

Computational Chemistry Approaches in Predicting and Interpreting Isotopic Effects

Computational chemistry provides powerful tools to predict and interpret the consequences of isotopic substitution, known as kinetic isotope effects (KIEs). nih.gov The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes, and it offers deep insight into reaction mechanisms. unam.mx The primary KIE arises because the C-D bond has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break the C-D bond, which typically results in a slower reaction rate. unam.mxprinceton.edu

Modern computational methods, such as ab initio calculations and density functional theory (DFT), allow researchers to model reaction pathways and transition states with high accuracy. researchgate.netnih.gov These models can predict the magnitude of the KIE for a proposed mechanism. acs.org By comparing the computationally predicted KIE with experimentally measured values, scientists can validate or refute mechanistic hypotheses. nih.govacs.org For example, a combined experimental and theoretical investigation of the bacterial luciferase reaction used ab initio calculations to predict isotope effects for different possible mechanisms, concluding that a pathway involving rate-limiting electron transfer was consistent with the observed experimental KIE. nih.gov

These computational approaches are not limited to reaction kinetics. They can also be used to understand how deuteration affects the structural and physical properties of materials. researchgate.netrsc.org For instance, quantum molecular dynamics simulations have been used to study how deuteration of the main-chain versus the side-chain of a conjugated polymer affects its crystallinity and inter-chain interactions. researchgate.net Such simulations help elucidate how subtle changes in vibrational modes and zero-point energy due to isotopic substitution can lead to macroscopic changes in material properties. rsc.org

Exploration of this compound in Materials Science

The influence of deuteration extends beyond biology and into materials science, where the isotopic substitution can be used to fine-tune the physical properties of materials, particularly polymers. acs.orgdoi.org Incorporating deuterated monomers, which could be synthesized from precursors like this compound, into polymer chains can alter a range of properties due to the mass difference between deuterium and protium (B1232500) (hydrogen). researchgate.netacs.org

Deuteration affects fundamental physical characteristics such as atomic mass, molecular volume, and polarizability, which in turn can influence noncovalent interactions and the way polymer chains pack together. acs.orgbohrium.com Research has shown that these subtle changes can have measurable effects on the macroscopic properties of polymers.

Key observed effects of deuteration in polymer science include:

Thermal Properties: In studies on donor-acceptor conjugated polymers, side-chain deuteration led to an increase in both the melting and crystallization temperatures. researchgate.netacs.org

Conductivity: The effect on conductive properties can vary depending on the site of deuteration. In some conducting polymers, deuteration of the main polymer chain can alter film crystallinity and morphology, leading to changes in electrical properties. doi.org Studies on chitosan (B1678972) films have shown that increasing deuteration content lowers ionic conductivity. doi.org

Analytical Characterization: Deuteration is a critical tool in materials analysis, especially for neutron scattering techniques. bohrium.com The significant difference in neutron scattering cross-sections between hydrogen and deuterium allows researchers to use "contrast matching" to selectively highlight or "hide" different parts of a polymer structure (e.g., the backbone vs. the side chains), providing detailed insights into conformation and dynamics that are otherwise unobtainable. acs.orgbohrium.com

| Polymer Property | Effect of Deuteration | Underlying Reason | Reference(s) |

| Melting/Crystallization Temperature | Increased in some DPP polymers. | Changes in noncovalent interactions and crystal ordering due to altered molecular volume and polarizability. | researchgate.netacs.org |

| Crystal Lattice/Volume | Decreased in poly(ϵ-caprolactone)s. | Contraction of the lattice, generating internal chemical pressure. | researchgate.netrsc.org |

| Crystallinity | Reduced in main-chain deuterated P3HT. | Quantum nuclear effect related to zero-point vibrational energy and dipole fluctuation correlations. | researchgate.net |

| Ionic Conductivity | Decreased in chitosan films. | Changes in the polymer structure and its hydrogen-bonding shell. | doi.org |

| Neutron Scattering Contrast | Significantly altered. | Large difference in scattering cross-sections between deuterium and protium. | acs.orgbohrium.com |

This table summarizes the documented effects of deuteration on various properties of polymers.

Q & A

Q. What are the key physicochemical properties of 2-Methylpropionic-2-D1 acid critical for experimental design?

The compound has a molecular formula of C₄H₇DO₂ , a molecular weight of 89.111 g/mol , and a boiling point of 155.2±8.0°C at standard pressure. Its density is 1.0±0.1 g/cm³ , and the flash point is 55.6°C , indicating flammability risks. These properties are essential for designing solvent systems, reaction temperatures, and safety protocols .

Q. How can researchers verify the structural integrity of this compound during synthesis?

Key methods include: